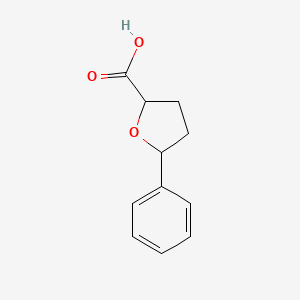

5-Phenyloxolane-2-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

5-phenyloxolane-2-carboxylic acid |

InChI |

InChI=1S/C11H12O3/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13) |

InChI Key |

QWXMVYUZNXKAKD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1C2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Phenyloxolane 2 Carboxylic Acid

Retrosynthetic Analysis of the 5-Phenyloxolane-2-carboxylic Acid Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by mentally breaking it down into simpler, readily available precursors. For this compound, several disconnection strategies can be envisioned.

A primary disconnection can be made at the C-O-C ether linkage of the oxolane ring, leading to a 1,4-diol precursor. This diol would already contain the necessary phenyl and carboxyl functionalities, or groups that can be converted to them. A subsequent intramolecular cyclization would then form the target tetrahydrofuran (B95107) ring.

Alternatively, a [3+2] cycloaddition or annulation strategy offers a convergent approach. nih.gov This would involve the reaction of a three-atom component, such as an epoxide, with a two-atom component like an alkene. nih.govresearchgate.net For instance, a phenyl-substituted epoxide could react with an acrylate (B77674) derivative to construct the 2,5-disubstituted tetrahydrofuran core. nih.gov

Another powerful retrosynthetic approach involves breaking the C2-C3 and C5-O bonds, suggesting a Michael addition-type cyclization. This would originate from an open-chain hydroxy-α,β-unsaturated ester. The phenyl group would be present on the hydroxyl-bearing carbon, and the ester group would ultimately become the carboxylic acid.

| Retrosynthetic Strategy | Key Precursors | Subsequent Key Reaction |

| C-O-C Disconnection | Phenyl-substituted 1,4-diol with a carboxyl or precursor group | Intramolecular cyclization (e.g., acid-catalyzed dehydration) |

| [3+2] Annulation | Phenyl-substituted epoxide and an acrylate derivative | Lewis acid-catalyzed cycloaddition nih.govresearchgate.net |

| Michael Addition/Cyclization | γ-hydroxy-α,β-unsaturated ester | Base or acid-catalyzed intramolecular conjugate addition |

Classical and Modern Approaches to Oxolane Ring Formation

The construction of the oxolane (tetrahydrofuran) ring is a well-established area of organic synthesis, with a variety of methods available.

Cyclization Strategies for Tetrahydrofuran Ring Synthesis

Classical methods for forming the tetrahydrofuran ring often rely on intramolecular SN2 reactions. nih.gov This typically involves the cyclization of a halo-alcohol or a diol derivative where one hydroxyl group is converted into a good leaving group (e.g., a tosylate). nih.gov

Modern approaches frequently employ metal-catalyzed reactions. For instance, iron-catalyzed reductive cyclization of alkenyl vinylogous carbonates provides a stereoselective route to substituted tetrahydrofurans. researchgate.net Palladium catalysis has also been utilized in redox-relay Heck reactions to form substituted tetrahydrofurans from precursors like cis-butene-1,4-diol. nih.gov Dehydrative cyclization of 1,4-diols, catalyzed by Lewis acids such as FeCl₃ or ferrocenium (B1229745) salts, is another effective strategy. mdpi.com

Introduction of Phenyl Substituent at C5 and Carboxyl Group at C2

The phenyl group at the C5 position can be introduced at various stages of the synthesis. A common method is to start with a phenyl-containing building block, such as styrene (B11656) oxide or a phenyl-substituted aldehyde. Alternatively, the phenyl group can be installed via the addition of an organometallic reagent, like phenylmagnesium bromide, to a suitable electrophile such as a γ-lactone or an aldehyde precursor.

The carboxylic acid group at the C2 position is often masked as an ester or another functional group during the synthesis. It can be introduced via the oxidation of a primary alcohol at the C2 position. Alternatively, the hydrolysis of a nitrile or an ester group at C2, often present in the starting materials of cycloaddition or cyclization reactions, can unveil the carboxylic acid.

Stereoselective Synthesis of this compound

Controlling the relative and absolute stereochemistry at the C2 and C5 positions is a critical aspect of synthesizing specific isomers of this compound.

Enantioselective and Diastereoselective Synthetic Pathways to Chiral Carboxylic Acids

The synthesis of enantiomerically pure or enriched α-substituted carboxylic acids is a significant area of research. rsc.org Diastereoselective approaches to 2,5-disubstituted tetrahydrofurans often involve the cyclization of a precursor that already contains one or more stereocenters, which then directs the formation of the new stereocenters. For example, the reduction of a γ-hydroxyketone bearing a chiral sulfoxide (B87167) auxiliary can lead to 2,5-cis-disubstituted tetrahydrofurans with good diastereoselectivity. nih.gov Similarly, Lewis acid-mediated reactions of 1,3-bis(trimethylsiloxy)-1,3-butadienes with epoxides can stereoselectively provide substituted tetrahydrofurans. nih.gov

Enantioselective methods aim to create a specific enantiomer. This can be achieved through the use of chiral catalysts, such as chiral Lewis acids or organocatalysts, which can control the stereochemical outcome of key bond-forming reactions. rsc.org

Chiral Auxiliary and Organocatalytic Methodologies

Chiral auxiliaries are chiral molecules that are temporarily incorporated into the substrate to direct a stereoselective transformation. wikipedia.orgthieme-connect.com For the synthesis of chiral carboxylic acids, auxiliaries like Evans' oxazolidinones are widely used. acs.orgresearchgate.net These can be attached to an acyclic precursor to control the stereochemistry of alkylation or aldol (B89426) reactions, which can then be followed by cyclization to form the tetrahydrofuran ring. acs.orgnih.gov The addition of titanium enolates of N-acylated chiral oxazolidin-2-ones to a γ-lactol has been shown to produce trans-2,5-disubstituted tetrahydrofurans with good diastereoselectivity. acs.orgnih.gov After the key stereoselective step, the auxiliary is cleaved and can often be recovered. wikipedia.orgnih.gov

Organocatalysis offers a metal-free alternative for asymmetric synthesis. Chiral amines, such as proline and its derivatives, can catalyze enantioselective Michael additions or aldol reactions, which can be pivotal steps in constructing the chiral backbone of this compound. Chiral lithium amides have also been employed as traceless auxiliaries for the direct enantioselective Michael addition of carboxylic acids. acs.org

Asymmetric Catalysis in Carboxylic Acid Production

The enantioselective synthesis of chiral carboxylic acids, particularly those with stereocenters adjacent to the carboxyl group, is a significant area of modern organic chemistry. For this compound, the key challenge is the stereocontrolled formation of the C2 stereocenter. While direct asymmetric catalysis on the this compound scaffold is not extensively documented, established strategies for analogous structures, such as γ-butyrolactones and other substituted tetrahydrofurans, provide a clear framework. acs.orgnih.gov

Organocatalysis has emerged as a powerful tool for these transformations, often utilizing chiral amines or phosphines derived from natural sources like amino acids. greyhoundchrom.com For instance, a chiral bifunctional amine-squaramide catalyst has been successfully used in the asymmetric vinylogous Michael addition of α,β-unsaturated γ-butyrolactam to introduce substituents with high diastereoselectivity and enantioselectivity (up to >99% ee). rsc.org A similar strategy could be envisioned where a precursor to the oxolane ring undergoes a catalyzed reaction to set the C2 stereocenter. Another powerful approach involves the organocatalytic Michael addition of carbonyl compounds to nitroalkenes, which can generate δ-nitro alcohols that are precursors to substituted γ-butyrolactones with high enantiomeric excess (ee). nih.gov

Transition metal catalysis offers another robust avenue. Catalytic systems based on iridium, copper, and other metals, paired with chiral ligands, are effective in a range of asymmetric reactions. nih.govrsc.org For example, copper-catalyzed asymmetric Henry reactions followed by iodocyclization can produce highly substituted tetrahydrofurans with excellent enantioselectivity (up to 97% ee). chemistryviews.org Such a sequence could be adapted to build the 5-phenyloxolane core with the desired stereochemistry. These methods typically involve the asymmetric functionalization of a prochiral substrate to create an enantiomerically enriched intermediate that is then converted to the final carboxylic acid.

Table 1: Representative Asymmetric Catalytic Strategies for Tetrahydrofuran and Lactone Synthesis

| Catalytic System | Reaction Type | Substrate Class | Potential Application for this compound Synthesis | Reference |

|---|---|---|---|---|

| Chiral Amine-Squaramide | Vinylogous Michael Addition | α,β-Unsaturated γ-Butyrolactam | Asymmetric functionalization of a lactam precursor before conversion to the target acid. | rsc.org |

| Proline-derived Organocatalyst | Michael Addition | Aldehydes and Nitroalkenes | Enantioselective synthesis of a δ-nitro alcohol precursor that can be cyclized and converted to the acid. | nih.gov |

| Cu-Bisoxazoline Complex | Henry Reaction / Iodocyclization | γ,δ-Unsaturated Alcohols | Sequential reaction to form a functionalized 5-phenyloxolane ring with controlled stereochemistry. | chemistryviews.org |

| Ir-Chiral Ligand Complex | Asymmetric Hydrogenation | Quinoxalines | Could be adapted for the asymmetric reduction of a related unsaturated heterocyclic precursor. | rsc.org |

Functional Group Interconversions on the Phenyloxolane Core

Functional group interconversions are fundamental operations in organic synthesis that allow for the transformation of one functional group into another. For this compound, these interconversions are crucial for introducing the carboxylic acid moiety onto a pre-formed phenyloxolane ring and for the initial construction of the ring with the required phenyl substituent.

Carboxylic Acid Formation and Modification via Oxidation and Hydrolysis Reactions

The carboxylic acid group at the C2 position of the oxolane ring can be installed through the oxidation of a precursor alcohol or aldehyde, or through the hydrolysis of a nitrile or ester.

Oxidation Reactions: A common and direct method involves the oxidation of a primary alcohol, such as (5-phenyloxolan-2-yl)methanol. Strong oxidizing agents are typically required for the conversion of a primary alcohol directly to a carboxylic acid. Reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide in sulfuric acid (Jones reagent) are effective for this purpose. The reaction pathway for the oxidation of a similar substrate, 5-(hydroxymethyl)furfural (HMF), often involves the initial oxidation of the alcohol group to an aldehyde, which is then further oxidized to the carboxylic acid. researchgate.net This two-step oxidation can sometimes be achieved in a single pot.

Hydrolysis Reactions: Alternatively, the carboxylic acid can be generated from derivatives such as esters or nitriles. The hydrolysis of an ester, for instance, ethyl 5-phenyloxolane-2-carboxylate, can be carried out under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the ester with an aqueous solution of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). Base-catalyzed hydrolysis, or saponification, is achieved by heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH), which yields the carboxylate salt. Subsequent acidification with a strong acid liberates the free carboxylic acid. Similarly, a nitrile group (CN) at the C2 position can be hydrolyzed to a carboxylic acid by heating with either aqueous acid or base.

Table 2: Functional Group Interconversions to Form the Carboxylic Acid Moiety

| Starting Material | Transformation | Reagents | Product | Reference |

|---|---|---|---|---|

| (5-Phenyloxolan-2-yl)methanol | Oxidation | KMnO₄ or CrO₃/H₂SO₄ | This compound | researchgate.net |

| Ethyl 5-phenyloxolane-2-carboxylate | Hydrolysis (Saponification) | 1. NaOH, H₂O, Δ 2. H₃O⁺ | This compound | Generic |

| 5-Phenyloxolane-2-carbonitrile | Hydrolysis | H₃O⁺, Δ | This compound | Generic |

Phenyl Group Introduction and Transformations

The introduction of the phenyl group at the C5 position is a critical step in the synthesis of the core scaffold. This can be accomplished either during the formation of the tetrahydrofuran ring or by functionalizing a pre-existing ring.

Cyclization Strategies: One effective method is the cyclization of an acyclic precursor that already contains the phenyl group. For example, an oxonium-Prins cyclization of a γ,δ-unsaturated alcohol containing a styrene moiety can lead to the stereocontrolled synthesis of 2,3-disubstituted tetrahydrofurans, driven by the formation of a stable benzylic cation intermediate. imperial.ac.uk Other cyclization methods include intramolecular Sₙ2 reactions, additions of alcohols to epoxides, and radical cyclizations. nih.govresearchgate.net For instance, the acid-catalyzed cyclization of a 1-phenyl-pentane-1,4-diol derivative can directly yield the 2-substituted-5-phenyl-tetrahydrofuran skeleton.

Cross-Coupling Reactions: Modern cross-coupling reactions provide powerful tools for forming carbon-carbon bonds. A pre-formed oxolane ring bearing a leaving group (e.g., a halide or triflate) at the C5 position can be coupled with a phenyl-containing reagent. The Suzuki-Miyaura reaction, which couples an organoboron compound (like phenylboronic acid) with an organic halide in the presence of a palladium catalyst, is a widely used method for such arylations. wiley-vch.de Similarly, nickel-catalyzed Kumada-type cross-coupling reactions can effectively couple aryl Grignard reagents (e.g., phenylmagnesium bromide) with substituted tetrahydrofurans. acs.org A photocatalytic direct cross-coupling between alkenes and tetrahydrofuran has also been demonstrated, suggesting novel pathways for functionalization. rsc.org

Table 3: Strategies for Phenyl Group Introduction

| Strategy | Reaction Type | Precursor Example | Key Reagents | Reference |

|---|---|---|---|---|

| Cyclization | Oxonium-Prins Cyclization | γ,δ-Unsaturated alcohol with terminal styrene | Lewis Acid (e.g., SnBr₄) | imperial.ac.uk |

| Cyclization | Intramolecular Sₙ2 | Acyclic precursor with hydroxyl and a leaving group | Base | nih.gov |

| Cross-Coupling | Suzuki-Miyaura Coupling | 5-Bromo-oxolane-2-carboxylate | Phenylboronic acid, Pd catalyst, Base | wiley-vch.de |

| Cross-Coupling | Kumada Coupling | 5-Chloro-oxolane-2-carboxylate | Phenylmagnesium bromide, Ni catalyst | acs.org |

Chemical Reactivity and Derivatization of 5 Phenyloxolane 2 Carboxylic Acid

Nucleophilic Acyl Substitution Reactions at the Carboxyl Moiety

The carboxylic acid functional group is the most reactive site on 5-Phenyloxolane-2-carboxylic acid for synthetic transformations. It readily undergoes nucleophilic acyl substitution, a class of reactions where a nucleophile replaces the hydroxyl group of the carboxyl moiety. wikipedia.orgathabascau.ca This process typically involves the initial activation of the carbonyl group to enhance its electrophilicity, followed by nucleophilic attack and subsequent elimination of a leaving group. wikipedia.orglibretexts.org The reactivity of carboxylic acid derivatives generally follows the order: acyl chlorides > acid anhydrides > esters > amides. chemistrysteps.com Consequently, more reactive derivatives like acyl chlorides can be used to synthesize less reactive ones. libretexts.org

Formation of Acyl Halides from this compound

The conversion of carboxylic acids into acyl halides, particularly acyl chlorides, is a fundamental step for activating the carboxyl group for further reactions. chemguide.co.uklibretexts.org Acyl chlorides are significantly more reactive than the parent carboxylic acid due to the inductive effect of the chlorine atom, which makes the carbonyl carbon more electrophilic. khanacademy.org

Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂). chemguide.co.uklibretexts.org The reaction with thionyl chloride is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification of the resulting acyl chloride. chemguide.co.uk

For a compound like this compound, the reaction would proceed by converting the hydroxyl group into a chlorosulfite intermediate, which is a much better leaving group. A subsequent nucleophilic attack by the chloride ion yields the acyl chloride. libretexts.org

Table 1: Reagents for Acyl Chloride Formation

| Reagent | Formula | Byproducts | Typical Conditions |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Neat or in an inert solvent (e.g., DCM, toluene), often at room temperature or with gentle heating. chemguide.co.ukgoogle.com |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Cold reaction, followed by separation via fractional distillation. chemguide.co.uk |

An analogous procedure is documented for the synthesis of 5-chlorothiophene-2-carbonyl chloride, where 5-chloro-2-thiophenecarboxylic acid is treated with thionyl chloride in an inert solvent like carbon tetrachloride. The reaction is initiated at low temperatures (<0 °C), followed by reflux to ensure completion, yielding the desired acyl chloride with high purity after distillation. google.com

Esterification Protocols for this compound

Esterification is one of the most common reactions of carboxylic acids. The Fischer-Speier esterification, or simply Fischer esterification, is a classic method involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. wikipedia.orgathabascau.ca This reaction is an equilibrium process. libretexts.orgmasterorganicchemistry.com To drive the reaction toward the ester product, the alcohol is typically used in large excess, or the water byproduct is removed as it forms, often using a Dean-Stark apparatus. masterorganicchemistry.commasterorganicchemistry.com

For this compound, treatment with an alcohol (e.g., methanol (B129727) or ethanol) and a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) would yield the corresponding ester. wikipedia.orgmasterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon for nucleophilic attack by the alcohol. libretexts.orgmasterorganicchemistry.com A tetrahedral intermediate is formed, followed by proton transfer and elimination of water to give the ester. masterorganicchemistry.com

Table 2: Common Conditions for Fischer Esterification

| Catalyst | Alcohol | Conditions | Notes |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Primary or Secondary Alcohol | Reflux in excess alcohol. wikipedia.orgmasterorganicchemistry.com | Strong acid catalyst, widely used. |

| p-Toluenesulfonic Acid (TsOH) | Primary or Secondary Alcohol | Reflux in an inert solvent (e.g., toluene) with water removal (Dean-Stark). wikipedia.org | Solid, easier to handle than H₂SO₄. |

While direct esterification is common, esters can also be synthesized with higher efficiency by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, and then reacting it with an alcohol. athabascau.ca This two-step process avoids the equilibrium limitations of the Fischer method.

Amidation Reactions of this compound Derivatives

Amides are generally formed from more reactive carboxylic acid derivatives like acyl chlorides or anhydrides rather than directly from the carboxylic acid itself. The direct reaction of a carboxylic acid with an amine is difficult because the basic amine deprotonates the acidic carboxylic acid to form a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.org While heating this salt to high temperatures can drive off water to form the amide, the conditions are harsh. libretexts.org

A more practical approach for synthesizing the amide of this compound would be to first convert it to its acyl chloride. The resulting 5-phenyloxolane-2-carbonyl chloride can then be treated with ammonia, a primary amine, or a secondary amine to form the corresponding primary, secondary, or tertiary amide. researchgate.netpressbooks.pub These reactions are typically rapid and high-yielding. Usually, two equivalents of the amine are required: one to act as the nucleophile and the second to neutralize the HCl byproduct. pressbooks.pub

Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the direct formation of amides from carboxylic acids and amines under milder conditions. youtube.com In a reported synthesis of amides from 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a coupling agent system (HATU/DIPEA) was used effectively after protecting the phenol (B47542) groups. nih.gov

Table 3: Common Methods for Amide Formation

| Starting Material | Reagent(s) | Key Features |

|---|---|---|

| Acyl Chloride | 2 equivalents of Amine (RNH₂) | High reactivity, rapid reaction at or below room temperature. pressbooks.pub |

| Acid Anhydride (B1165640) | 2 equivalents of Amine (RNH₂) | Amine attacks the anhydride, forming an amide and a carboxylate salt. libretexts.orglibretexts.org |

| Carboxylic Acid | Amine + Coupling Agent (e.g., DCC, HATU) | Milder conditions, avoids forming the acyl chloride first. youtube.comnih.gov |

Anhydride Formation and Subsequent Reactivity

Acid anhydrides can be prepared from carboxylic acids, most commonly by reacting an acyl chloride with a carboxylate salt. khanacademy.orgyoutube.com To prepare a symmetrical anhydride of this compound, one could first convert the acid to its acyl chloride and then react it with the sodium salt of this compound (formed by treating the acid with a base like sodium hydroxide). youtube.com

Another method involves the dehydration of two carboxylic acid molecules, often using a powerful dehydrating agent or by heating, although the latter is typically only practical for forming cyclic anhydrides from dicarboxylic acids. libretexts.orgnih.gov

Acid anhydrides are valuable acylating agents, more reactive than esters but less so than acyl chlorides. libretexts.org They react with nucleophiles like alcohols to form esters and with amines to form amides. libretexts.orglibretexts.org In these reactions, one of the carboxylate units acts as the acylating group, while the other serves as a leaving group in the form of a carboxylate anion. libretexts.org

Reduction Reactions of the Carboxylic Acid Functional Group

Carboxylic acids are resistant to reduction by mild reducing agents. However, they can be reduced to primary alcohols using strong reducing agents, most notably lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comchemguide.co.uklibretexts.org Sodium borohydride (B1222165) (NaBH₄) is not strong enough to reduce carboxylic acids. chemistrysteps.comlibretexts.org

The reduction of this compound with LiAlH₄ would yield (5-phenyl-oxolan-2-yl)methanol. The reaction proceeds in several steps. First, the acidic proton of the carboxylic acid reacts with the hydride reagent in an acid-base reaction to form a lithium carboxylate salt and hydrogen gas. chemistrysteps.commasterorganicchemistry.com This is why an excess of LiAlH₄ is required. The carboxylate is then reduced to an aldehyde intermediate, which is immediately further reduced to the primary alcohol. chemistrysteps.comchemguide.co.uk The aldehyde cannot be isolated because it is more reactive toward LiAlH₄ than the starting carboxylate. libretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide and decompose the aluminum salts. chemguide.co.uk

Table 4: Reducing Agents for Carboxylic Acids

| Reagent | Product | Typical Conditions | Notes |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | 1) Anhydrous ether (e.g., THF, Et₂O). 2) Acidic workup (e.g., dilute H₂SO₄ or HCl). masterorganicchemistry.comchemguide.co.uk | Powerful, unselective reducing agent. Reacts violently with water. chemguide.co.uk |

| Borane (BH₃) | Primary Alcohol | Typically used as a complex with THF (BH₃·THF). chemistrysteps.com | More selective than LiAlH₄; does not reduce some other functional groups. |

Spectroscopic Characterization and Structural Elucidation of 5 Phenyloxolane 2 Carboxylic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. For 5-Phenyloxolane-2-carboxylic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic framework and stereochemistry.

The ¹H NMR spectrum of this compound is expected to display distinct signals for each unique proton environment. The chemical shift (δ) of a proton is influenced by its local electronic environment, providing clues to its structural context.

The acidic proton of the carboxylic acid group is typically the most deshielded, appearing as a broad singlet far downfield, generally in the 10-12 ppm region. libretexts.org This signal's broadness is a result of hydrogen bonding and its disappearance upon the addition of D₂O is a key diagnostic feature. libretexts.org The protons on the phenyl ring are expected to resonate in the aromatic region, typically between 7.2 and 7.6 ppm. The exact chemical shifts and splitting patterns will depend on the electronic effects of the oxolane substituent.

The protons on the oxolane (tetrahydrofuran) ring will appear in the aliphatic region of the spectrum. The proton at the C5 position, being adjacent to both the phenyl group and the ring oxygen, would be significantly deshielded and is expected to appear as a multiplet. Protons on carbons C3 and C4 would resonate at intermediate chemical shifts, likely showing complex splitting due to coupling with each other and with the proton at C2. The proton at the C2 position, being alpha to the carboxylic acid group, would also be deshielded and appear as a multiplet. Protons on carbons adjacent to a carboxylic acid typically absorb in the 2-3 ppm region. libretexts.org

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| COOH | 10.0 - 12.0 | broad s | - |

| Phenyl-H (ortho, meta, para) | 7.2 - 7.6 | m | - |

| H-5 (methine) | 4.8 - 5.2 | m | - |

| H-2 (methine) | 4.4 - 4.8 | m | - |

| H-3, H-4 (methylene) | 1.9 - 2.5 | m | - |

Note: These are predicted values based on general spectroscopic principles and data from similar structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the carboxylic acid is highly deshielded and is expected to appear in the range of 160-180 ppm. libretexts.org The carbon atoms of the phenyl ring will resonate between approximately 125 and 145 ppm. The carbon attached to the oxolane ring (ipso-carbon) will have a specific chemical shift within this range. The carbons of the oxolane ring will appear in the aliphatic region. The C5 carbon, bonded to the phenyl group and the oxygen, and the C2 carbon, bonded to the carboxylic acid, will be the most downfield of the aliphatic carbons. The C3 and C4 methylene (B1212753) carbons will have chemical shifts further upfield.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Carboxylic Acid) | 170 - 180 |

| Phenyl C (ipso) | 140 - 145 |

| Phenyl C (ortho, meta, para) | 125 - 130 |

| C-5 (Oxolane) | 80 - 85 |

| C-2 (Oxolane) | 75 - 80 |

| C-3, C-4 (Oxolane) | 25 - 35 |

Note: These are predicted values based on general spectroscopic principles and data from similar structures. Actual experimental values may vary.

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in the COSY spectrum would confirm the connectivity between the protons on the oxolane ring, for example, showing correlations between H-2 and the H-3 protons, and between the H-3 and H-4 protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.edu Each cross-peak links a proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of the oxolane ring's ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. sdsu.edu HMBC is particularly useful for identifying quaternary carbons and for connecting different spin systems. For instance, correlations would be expected from the H-5 proton to the carbons of the phenyl ring and to the C2 and C4 carbons of the oxolane ring. Similarly, correlations from the H-2 proton to the carbonyl carbon would firmly establish the position of the carboxylic acid group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. researchgate.net Cross-peaks are observed between protons that are close in space, even if they are not directly coupled. This is essential for determining the stereochemistry at the C2 and C5 positions. For example, a NOESY experiment could reveal whether the phenyl group and the carboxylic acid group are on the same side (cis) or opposite sides (trans) of the oxolane ring by observing the presence or absence of NOE cross-peaks between the H-2 and H-5 protons.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. nih.govnih.gov

For this compound, the IR spectrum is expected to show a very broad and strong absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. libretexts.org This broadness is due to hydrogen bonding, which often occurs as dimers in the solid state and in concentrated solutions. libretexts.org The C=O stretching vibration of the carboxylic acid will give rise to a strong, sharp peak around 1700-1725 cm⁻¹. libretexts.org The presence of the phenyl group will be indicated by C-H stretching vibrations above 3000 cm⁻¹, and characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the tetrahydrofuran (B95107) ring is expected to produce a strong band in the 1050-1150 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch will be observable. The aromatic C=C stretching bands are often strong in the Raman spectrum, providing clear evidence for the phenyl group. The symmetric vibrations of the molecule will be particularly Raman active, aiding in conformational analysis.

Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (very broad, strong) | Weak |

| Carboxylic Acid | C=O stretch | 1700-1725 (strong) | Moderate |

| Phenyl Ring | C-H stretch | 3000-3100 (medium) | Strong |

| Phenyl Ring | C=C stretch | 1450-1600 (variable) | Strong |

| Tetrahydrofuran | C-O-C stretch | 1050-1150 (strong) | Weak |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. libretexts.org For this compound (C₁₁H₁₂O₃), the calculated molecular weight is approximately 192.21 g/mol . In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 192.

The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (M-17) and the loss of the entire carboxyl group (M-45). libretexts.org The presence of the tetrahydrofuran ring and the phenyl group will also influence the fragmentation. Cleavage of the bonds adjacent to the oxygen atom in the ring is a likely fragmentation pathway. The loss of a phenyl radical (C₆H₅, 77 Da) or a phenoxy radical (C₆H₅O, 93 Da) could also be observed. The base peak in the spectrum will correspond to the most stable fragment ion formed.

Potential Fragmentation Peaks in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity | Neutral Loss |

|---|---|---|

| 192 | [C₁₁H₁₂O₃]⁺ (Molecular Ion) | - |

| 175 | [C₁₁H₁₁O₂]⁺ | OH (17) |

| 147 | [C₁₀H₁₁O]⁺ | COOH (45) |

| 115 | [C₈H₇O]⁺ | Phenyl group and CO₂ |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Electronic Absorption (UV-Vis) Spectroscopy and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores, which are the parts of a molecule that absorb light. libretexts.org The primary chromophore in this compound is the phenyl ring.

Unconjugated carboxylic acids absorb at wavelengths too low to be useful for standard UV-Vis analysis, typically around 210 nm. libretexts.org The phenyl group, however, exhibits characteristic absorptions. A strong absorption band, known as the E2-band, is expected around 200-220 nm, and a weaker, fine-structured band, the B-band, is expected around 250-270 nm. The substitution of the phenyl ring with the oxolane-carboxylic acid moiety may cause a slight shift in the position and intensity of these bands. The presence of the carboxylic acid is unlikely to significantly alter the UV-Vis spectrum from that of a simple phenyl-substituted tetrahydrofuran.

Expected UV-Vis Absorption Maxima for this compound

| Band | Expected λmax (nm) | Typical Molar Absorptivity (ε) | Electronic Transition |

|---|---|---|---|

| E2-band | ~210 | > 7,000 | π → π* |

| B-band | ~260 | 200 - 300 | π → π* (benzenoid) |

Note: These are typical values for phenyl-containing compounds. The exact values will depend on the solvent used.

X-ray Crystallography for Solid-State Structure Determination and Polymorphism Studies

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is the gold standard for determining the absolute configuration and conformation of a molecule in its solid state. For a compound such as this compound, single-crystal X-ray diffraction would yield precise data on bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of its molecular geometry.

The process involves irradiating a single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern, which arises from the interaction of X-rays with the electron clouds of the atoms in the crystal lattice, is collected and analyzed. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the positions of the individual atoms can be determined.

A comprehensive search of publicly available crystallographic databases indicates that, to date, the specific crystal structure of this compound has not been reported. Consequently, detailed crystallographic data, including unit cell parameters, space group, and atomic coordinates, are not available in the scientific literature.

Furthermore, the study of polymorphism, which is the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of pharmaceutical and materials science. Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. An investigation into the polymorphism of this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solid forms by X-ray powder diffraction (XRPD) or single-crystal X-ray diffraction. As no crystal structure has been published, there is currently no information regarding the potential polymorphic forms of this compound.

The determination of the crystal structure of this compound would be invaluable for understanding its structure-property relationships and would serve as a crucial reference for computational modeling and further chemical investigations.

Computational and Theoretical Studies of 5 Phenyloxolane 2 Carboxylic Acid

Quantum Chemical Calculations, including Density Functional Theory (DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research. DFT offers a favorable balance between computational cost and accuracy, making it a widely used method for studying the electronic structure and properties of medium-sized organic molecules like 5-phenyloxolane-2-carboxylic acid. These calculations can predict a wide range of molecular properties, from optimized geometries to spectroscopic parameters and reaction energetics.

Geometry Optimization and Conformational Landscape Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For a flexible molecule such as this compound, which contains a non-planar oxolane ring and a rotatable phenyl group and carboxylic acid group, this process is more complex than for a rigid structure. It involves exploring the molecule's conformational landscape to identify all low-energy isomers (conformers).

The carboxylic acid group itself can exist in different conformations, most notably the syn and anti forms, arising from rotation around the C-O single bond. It is generally understood that the syn conformation, where the hydroxyl proton is oriented toward the carbonyl oxygen, is significantly more stable due to the formation of an intramolecular hydrogen bond-like interaction. Computational studies on similar carboxylic acids, such as acetic acid, have shown that while the syn conformation is preferred, the anti conformer may also be present under certain conditions in solution.

Electronic Structure, Charge Distribution, and Molecular Orbital Theory

Once the optimized geometry is obtained, DFT calculations can provide detailed information about the electronic structure of this compound. This includes the distribution of electron density, which can be visualized using molecular electrostatic potential (MEP) maps. MEP maps highlight the electron-rich and electron-poor regions of a molecule, which are crucial for understanding intermolecular interactions and chemical reactivity. For this compound, the MEP would likely show negative potential (electron-rich regions) around the oxygen atoms of the carbonyl and hydroxyl groups, and positive potential (electron-poor regions) around the acidic proton of the carboxylic acid.

Molecular orbital (MO) theory provides another layer of understanding of a molecule's electronic properties. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is likely to be localized on the electron-rich phenyl ring and the oxygen atoms, while the LUMO may be centered on the carboxylic acid group and the phenyl ring.

Prediction of Spectroscopic Parameters (NMR, IR) and Comparison with Experimental Data

DFT calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model or to aid in the interpretation of experimental spectra.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule at its optimized geometry. For this compound, the calculated IR spectrum would be expected to show characteristic peaks for the O-H stretch of the carboxylic acid (typically a broad band), the C=O stretch of the carbonyl group, C-O stretches of the ether and carboxylic acid, and various C-H stretches and bends of the aromatic and aliphatic parts of the molecule. Carboxylic acids often exist as hydrogen-bonded dimers in the solid state and in concentrated solutions, which significantly affects the positions and shapes of the O-H and C=O stretching bands. Computational models can account for this by calculating the spectra of the dimer as well.

| Vibrational Mode | Typical Experimental Wavenumber (cm⁻¹) for Carboxylic Acids |

| O-H stretch (dimer) | 2500-3300 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=O stretch (dimer) | ~1710 |

| C-O stretch | 1210-1320 |

| O-H bend | 1395-1440 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These predicted chemical shifts can be invaluable for assigning the signals in experimental NMR spectra. For this compound, the calculations would predict a downfield signal for the acidic proton of the carboxylic acid (typically >10 ppm). The protons on the phenyl ring would appear in the aromatic region (typically 7-8 ppm), and the protons on the oxolane ring would be in the aliphatic region, with their exact shifts depending on their stereochemical environment. Similarly, the ¹³C NMR spectrum would be expected to show a signal for the carbonyl carbon in the range of 170-185 ppm.

| Nucleus | Functional Group | Typical Experimental Chemical Shift (ppm) |

| ¹H | Carboxylic Acid (-COOH) | 10-13 |

| ¹H | Aromatic (Ph-H) | 7-8 |

| ¹H | Aliphatic (-CH, -CH₂) | 1-5 |

| ¹³C | Carbonyl (-C =O) | 170-185 |

| ¹³C | Aromatic (Ph-C) | 120-150 |

| ¹³C | Aliphatic (-C) | 20-80 |

Reaction Mechanism Elucidation and Transition State Analysis

DFT can be a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, decomposition, or reactions with other molecules. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

Molecular Modeling and Docking Studies for Interaction Analysis

While quantum chemical calculations provide detailed information about the intrinsic properties of a single molecule or small molecular clusters, molecular modeling and docking techniques are used to study how a molecule interacts with a much larger biological target, such as a protein or a nucleic acid. These methods are central to computer-aided drug design.

Prediction of Ligand-Target Interactions in Model Systems

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target receptor. The process involves placing the ligand in various positions and orientations within the binding site of the receptor and then using a scoring function to estimate the binding affinity for each pose. The scoring function typically accounts for factors such as hydrogen bonds, hydrophobic interactions, electrostatic interactions, and van der Waals forces.

To perform a docking study with this compound, one would first need a three-dimensional structure of a relevant biological target. This could be, for example, an enzyme that is hypothesized to be modulated by this class of compounds. The docking simulation would then predict how the molecule fits into the active site of the enzyme. The results would highlight key interactions, such as hydrogen bonds between the carboxylic acid group of the ligand and amino acid residues in the protein, or hydrophobic interactions between the phenyl ring and nonpolar pockets in the binding site.

The binding energy, typically expressed in kcal/mol, is a key output of a docking simulation and provides an estimate of the strength of the ligand-receptor interaction. By comparing the docking scores of a series of related compounds, researchers can prioritize which molecules to synthesize and test experimentally. Molecular dynamics (MD) simulations can further refine the docking poses and provide insights into the stability of the ligand-receptor complex over time.

Analysis of Binding Modes and Energetics

Searches for molecular docking, binding affinity studies, or energetic analyses involving this compound with specific biological targets (such as proteins or nucleic acids) did not yield any specific results. Research literature that employs these computational methods typically focuses on compounds with known biological activity to elucidate their mechanism of action. For instance, studies on various other carboxylic acid derivatives have used molecular docking and dynamics simulations to predict binding modes and calculate binding free energies (ΔG) to targets like histone deacetylase 6 (HDAC6), but none have included this compound in their datasets. nih.gov

Consequently, there is no publicly available data detailing the binding poses, key interacting amino acid residues, or the thermodynamic parameters (e.g., binding energy) for this compound with any biological receptor.

Structure Activity Relationship Sar Investigations for 5 Phenyloxolane 2 Carboxylic Acid Derivatives

Principles of SAR in Oxolane- and Carboxylic Acid-Containing Chemical Scaffolds

The biological activity of a compound is a direct function of its chemical structure. numberanalytics.com In scaffolds containing an oxolane (tetrahydrofuran) ring and a carboxylic acid moiety, specific structural features predictably influence their pharmacological profiles.

The Oxolane Scaffold: The saturated five-membered oxolane ring serves several key roles. Primarily, it acts as a rigid spacer that locks the relative orientation of the substituents at the 2 and 5 positions. This conformational restriction can enhance binding affinity to a target receptor by reducing the entropic penalty of binding compared to a more flexible linear molecule. nih.gov The oxygen atom within the ring is a polar feature and can act as a hydrogen bond acceptor, potentially forming crucial interactions within a receptor's binding site.

The Carboxylic Acid Group: The carboxylic acid is a critical functional group in drug design. youtube.com It is typically ionized at physiological pH, allowing it to form strong ionic bonds (salt bridges) with positively charged amino acid residues like arginine or lysine (B10760008) on a target protein. It is also an excellent hydrogen bond donor and acceptor. youtube.com The presence of this group generally increases the water solubility of a molecule, which can influence its pharmacokinetic properties. youtube.com In many drug series, the conversion of the carboxylic acid to an ester or amide results in a loss of activity, highlighting its importance for target engagement. However, such modifications are a common strategy for creating prodrugs to improve cell permeability.

The Phenyl Group: The phenyl ring at the 5-position provides a large, hydrophobic surface that can engage in van der Waals or pi-stacking interactions within a hydrophobic pocket of a target. The SAR of related heterocyclic compounds shows that substitutions on this ring are a key area for optimization. nih.gov The nature and position (ortho, meta, para) of substituents can dramatically alter activity. researchgate.net

Electronic Effects: Electron-withdrawing groups (e.g., halogens like Cl, F) or electron-donating groups (e.g., methyl, methoxy) can modify the electronic character of the ring, influencing its interactions.

Steric Effects: The size of the substituent affects how well the molecule fits into its binding site.

Lipophilicity: Adding hydrophobic substituents can enhance binding to lipophilic pockets and affect the molecule's ability to cross cell membranes.

A summary of the general principles is presented in the table below.

| Structural Moiety | Key Role in SAR | Common Modifications & Rationale |

| Oxolane Ring | Provides a rigid scaffold, orienting substituents; Oxygen can be a hydrogen bond acceptor. | Scaffold hopping (e.g., to pyrrolidine (B122466) researchgate.net, thiophene (B33073) nih.gov) to alter steric and electronic properties. |

| Carboxylic Acid | Primary binding group (ionic/hydrogen bonds); enhances water solubility. | Conversion to bioisosteres (e.g., tetrazole) or amides to modulate pKa, stability, and permeability. scispace.com |

| Phenyl Group | Hydrophobic interactions (van der Waals, pi-stacking) with the target. | Introduction of substituents to probe steric, electronic, and hydrophobic limits of the binding pocket. mdpi.com |

Rational Design of Analogs Based on Systematic Structural Modifications

Rational drug design aims to create more potent and selective analogs by making targeted structural changes based on established SAR principles. For the 5-phenyloxolane-2-carboxylic acid scaffold, this involves an iterative process of synthesis and biological evaluation. acs.org

A primary strategy is the systematic substitution of the phenyl ring. For instance, in a series of 5-phenylthiophene-3-carboxylic acid derivatives, a close analog of the oxolane series, introducing a bromine or chlorine atom at the para-position of the phenyl ring led to compounds with significantly enhanced antirheumatic activity compared to the unsubstituted parent compound. nih.gov This suggests that the target protein has a hydrophobic pocket that can accommodate and favorably interact with a halogen at this position.

Another key design strategy involves the modification or replacement of the carboxylic acid group. While often essential for activity, the carboxylic acid can sometimes lead to poor oral bioavailability or rapid metabolic clearance. Medicinal chemists may replace it with a bioisostere, such as a tetrazole, which maintains the acidic character required for binding but has different physicochemical properties. scispace.com Alternatively, creating a small library of ester or amide derivatives can probe the necessity of the acidic proton and explore potential prodrug strategies. nih.gov

Docking studies based on a known protein structure or a homology model can provide a structural hypothesis for the observed SAR. For example, if docking suggests an empty pocket near the phenyl ring, analogs with substituents at that position can be designed to fill that space and create additional favorable interactions. nih.gov This structure-based design approach was successfully used to develop potent inhibitors based on a quinoxaline-2-carboxylic acid scaffold. nih.gov

The table below illustrates a hypothetical rational design strategy for this scaffold.

| Parent Compound | Modification Strategy | Analog Example | Rationale for Design |

| This compound | Phenyl Ring Substitution | 5-(4-Chlorophenyl)oxolane-2-carboxylic acid | To probe for a hydrophobic/halogen-binding pocket and increase lipophilicity. nih.gov |

| This compound | Phenyl Ring Substitution | 5-(3-Methoxyphenyl)oxolane-2-carboxylic acid | To introduce a hydrogen bond acceptor at the meta-position and alter electronic properties. mdpi.com |

| This compound | Carboxylic Acid Modification | Methyl 5-phenyloxolane-2-carboxylate | To determine the importance of the acidic proton for activity; potential prodrug. nih.gov |

| This compound | Conformational Restriction | Introducing a second substituent on the oxolane ring | To further rigidify the structure and optimize the orientation of the key pharmacophores. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Computational SAR Methodologies

To refine the understanding of SAR beyond qualitative principles, computational methods are employed. Quantitative Structure-Activity Relationship (QSAR) and other computational techniques provide mathematical models that correlate chemical structure with biological activity. nih.gov

QSAR Modeling A QSAR study begins with a dataset of synthesized this compound analogs and their corresponding measured biological activities (e.g., IC₅₀ values). nih.gov For each molecule, a wide range of "molecular descriptors" are calculated. These are numerical values that represent different aspects of the molecule's physicochemical properties. researchgate.net

Examples of descriptors include:

1D/2D Descriptors: Molecular weight, logP (lipophilicity), polar surface area (PSA), and topological indices that describe molecular branching and shape. nih.gov

3D Descriptors: Molecular volume, solvent-accessible surface area, and 3D-MoRSE descriptors which encode information about the 3D arrangement of atoms. uran.ua

Using statistical techniques like Multiple Linear Regression (MLR) or more advanced machine learning algorithms (e.g., k-Nearest Neighbors, Neural Networks), a mathematical equation is developed that predicts biological activity based on the most relevant descriptors. nih.govresearchgate.net For example, a QSAR model for a series of quinoline (B57606) derivatives showed that diuretic activity was positively correlated with logP and dipole moment, and negatively correlated with molecular volume. uran.ua Such a model for the oxolane series could guide the design of new analogs with a higher probability of success.

Computational SAR and Molecular Docking Molecular docking is a computational technique used to predict the preferred binding mode of a molecule to a target protein. uran.ua By simulating the interaction between a ligand (e.g., a this compound derivative) and a receptor, docking can provide a 3D visualization of the binding hypothesis. nih.gov

This approach helps to rationalize the observed SAR on an atomic level. For instance, docking might reveal that the carboxylic acid group forms a salt bridge with a specific lysine residue and the phenyl ring sits (B43327) in a hydrophobic groove. It could also show why a para-substituent on the phenyl ring enhances activity by making additional contact with the protein, whereas an ortho-substituent would cause a steric clash. nih.gov These insights are invaluable for the rational design of the next generation of compounds, often used in a feedback loop with QSAR modeling and chemical synthesis to accelerate the discovery of lead compounds. researchgate.net

Advanced Applications and Future Research Directions in 5 Phenyloxolane 2 Carboxylic Acid Chemistry

The Role of 5-Phenyloxolane-2-carboxylic Acid as a Chiral Building Block

The stereochemistry of a molecule is paramount in determining its biological activity. As this compound possesses two stereocenters, it can exist as four possible stereoisomers. This inherent chirality makes it a valuable chiral building block, or synthon, for the enantioselective synthesis of more complex and biologically active molecules. Chiral catalysts play a crucial role in asymmetric synthesis, enabling the production of specific stereoisomers of chiral compounds. univ.kiev.ua

The strategic incorporation of the this compound framework can impart specific three-dimensional conformations to a target molecule, which is often a critical factor for its interaction with biological targets such as enzymes and receptors. The synthesis of chiral 2-amino-3-phenylpropanol building blocks, for instance, has been achieved with high enantiomeric excess using asymmetric hydrogenation, highlighting the power of chiral catalysts in creating stereochemically pure synthons. univ.kiev.ua While specific examples detailing the use of this compound in the synthesis of complex natural products or pharmaceuticals are not yet widely reported, its potential is evident. The oxolane ring is a common structural motif in a variety of natural products with significant biological activities.

Table 1: Potential Applications of this compound Stereoisomers in Complex Molecule Synthesis

| Stereoisomer Configuration | Potential as Chiral Building Block | Example of Target Molecular Scaffold |

| (2S, 5S) | Introduction of a specific cis-relationship between the phenyl and carboxyl groups. | Can be envisioned in the synthesis of certain lignan (B3055560) analogues or other natural products with a cis-2,5-disubstituted tetrahydrofuran (B95107) core. |

| (2R, 5R) | Enantiomeric to the (2S, 5S) isomer, providing access to the opposite enantiomer of the target molecule. | Useful for structure-activity relationship (SAR) studies to determine the optimal stereochemistry for biological activity. |

| (2S, 5R) | Introduction of a specific trans-relationship between the phenyl and carboxyl groups. | Could serve as a key fragment for the synthesis of complex molecules where a trans-orientation is required for activity. |

| (2R, 5S) | Enantiomeric to the (2S, 5R) isomer, enabling access to the corresponding enantiomeric series of target compounds. | Essential for developing stereochemically diverse libraries for drug discovery. |

Exploration as a Catalyst or Co-catalyst in Organic Reactions

The structural features of this compound, namely the carboxylic acid group and the ether oxygen of the oxolane ring, suggest its potential to act as a catalyst or co-catalyst in various organic reactions. The carboxylic acid moiety can function as a Brønsted acid catalyst or participate in hydrogen bonding to activate substrates.

Recent research has demonstrated the use of phenanthroline-based catalysts for the stereoselective synthesis of α-glycosylated carboxylic acids. nih.gov This highlights the potential for bifunctional molecules to act as effective catalysts. While not a direct analogue, this work underscores the possibility of designing catalysts based on the this compound scaffold. For example, the carboxylic acid could protonate a substrate while the ether oxygen coordinates to a metal or another reagent, leading to a synergistic catalytic effect. The carboxyl group is known to act as a ligand for active sites in enzymes, suggesting that derivatives of this acid could be designed to mimic enzymatic active sites. rsc.org

Furthermore, the development of cinchona-alkaloid-thiourea-based bifunctional organocatalysts for the asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones to form tetrahydrofuran rings showcases the potential for small organic molecules to catalyze complex transformations. organic-chemistry.org This provides a conceptual framework for exploring the catalytic capabilities of this compound and its derivatives.

Development of Innovative Methodologies for Enhanced Synthesis and Derivatization

The development of efficient and stereoselective synthetic routes to this compound and its derivatives is a key area of future research. Modern synthetic methods offer a plethora of options for constructing the substituted oxolane ring. For instance, a palladium-catalyzed method for the synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides has been developed, forming both a C-C and a C-O bond with high diastereoselectivity. organic-chemistry.org Such a strategy could be adapted for the synthesis of this compound precursors.

Derivatization of the carboxylic acid group opens up a vast chemical space for creating new analogues with diverse properties. Standard transformations of carboxylic acids into esters, amides, and other functional groups can be readily applied. nih.gov More advanced derivatization techniques, such as those used in liquid chromatography for enhancing detection sensitivity, can also be employed. chemicalbook.com For example, the use of fluorescent tagging reagents can aid in the analysis and purification of derivatives.

Table 2: Selected Modern Synthetic and Derivatization Methodologies

| Methodology | Description | Potential Application to this compound |

| Asymmetric Cycloetherification | The use of chiral catalysts to induce the formation of the oxolane ring with high enantioselectivity. | A direct route to enantiomerically pure this compound. |

| Redox-Relay Heck Reaction | An operationally simple strategy for the synthesis of substituted tetrahydrofurans from readily available starting materials. organic-chemistry.org | Could provide an efficient pathway to the core structure. |

| Peptide Coupling Reagents | Reagents such as DMT-MM facilitate the formation of amides from carboxylic acids and amines under mild conditions. nih.gov | Enables the synthesis of a wide range of amide derivatives for biological screening. |

| Fluorescent Labeling | Derivatization with fluorescent tags to enhance detection in analytical techniques. | Useful for tracking the molecule in biological systems and for high-throughput screening. |

Exploration of Novel Chemical Reactivity Patterns of the Oxolane and Carboxyl Moieties

The chemical reactivity of this compound is dictated by its two primary functional groups: the oxolane ring and the carboxylic acid. The oxolane (tetrahydrofuran) ring, while generally stable, can undergo ring-opening reactions under certain conditions. sapub.org For instance, reaction with strong acids or electrophiles can lead to cleavage of the ether linkage. The presence of the phenyl and carboxylic acid substituents will undoubtedly influence the regioselectivity of such reactions.

The carboxylic acid group exhibits a rich and well-established reactivity profile. It can be deprotonated to form a carboxylate salt, which can then act as a nucleophile. Furthermore, the carboxyl group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride. The interplay between the oxolane ring and the carboxylic acid could lead to novel reactivity patterns. For example, intramolecular reactions where the carboxyl group or a derivative thereof reacts with the oxolane ring could lead to the formation of bicyclic products.

Integration of Advanced Computational Modeling for Predictive Research in Chemical Discovery

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. For this compound, computational modeling can provide valuable insights into its structure, properties, and reactivity, thereby guiding experimental work.

DFT calculations can be used to determine the most stable conformations of the different stereoisomers and to predict their spectroscopic properties, such as NMR and IR spectra. This can aid in the characterization of newly synthesized compounds. Furthermore, computational models can be used to study the reaction mechanisms of its formation and derivatization, helping to optimize reaction conditions.

In the context of drug discovery, molecular docking simulations can predict how the different stereoisomers of this compound and its derivatives might bind to a specific biological target. This allows for the rational design of new compounds with potentially enhanced biological activity. By calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, one can estimate the molecule's electronic properties and reactivity.

Table 3: Application of Computational Modeling in this compound Research

| Computational Method | Application | Predicted Outcome |

| Density Functional Theory (DFT) | Conformational analysis and geometry optimization. | Determination of the lowest energy structures of the stereoisomers. |

| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis and other spectroscopic properties. | Aiding in the structural elucidation of the compound and its derivatives. |

| Molecular Docking | Simulation of binding to biological targets. | Identification of potential protein targets and prediction of binding affinity. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonding and intermolecular interactions. | Understanding the nature of non-covalent interactions that govern molecular recognition. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.